molecular formula C6H16Cl2N2O B1413699 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride CAS No. 1408758-97-3

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

Cat. No. B1413699
CAS RN: 1408758-97-3
M. Wt: 203.11 g/mol
InChI Key: JFIGRLPWEPRRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2568822-19-3 . It is also known as N,N-bis (2-methoxyethyl)azetidin-3-amine dihydrochloride with the CAS Number: 1955556-92-9 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is 1S/C9H20N2O2.2ClH/c1-12-5-3-11 (4-6-13-2)9-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Structural Characteristics and Synthetic Applications

Azetidines, including 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, are a class of four-membered azaheterocycles noted for their thermal stability and ease of handling. They undergo various reactions with electrophiles and nucleophiles, facilitating the synthesis of valuable chemical entities like amides, alkenes, and amines. Azetidines are precursors for the construction of complex structures such as piperidines, pyrrolidines, and pyrroles. The versatility of azetidines extends to the synthesis of azetidin-2-ones (β-lactams), which are crucial for producing a broad spectrum of heterocyclic compounds. These compounds find extensive applications, including serving as cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents. Ezetimibe, a monocyclic azetidin-2-one, is a notable example currently used clinically as a cholesterol absorption inhibitor (Singh, D’hooghe, & Kimpe, 2008).

Therapeutic Applications

A series of 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated potent antiproliferative properties and exhibited significant activity against breast cancer cells, disrupting microtubular structures and inducing apoptosis. These compounds interacted with the colchicine-binding site on β-tubulin, displaying high efficacy in cancer cell line screenings (Greene et al., 2016).

Anti-inflammatory and Antimicrobial Properties

New derivatives of azetidin-2-one were synthesized and found to exhibit potent anti-inflammatory effects. The structural integrity and anti-inflammatory potency of these compounds were confirmed through various spectral and elemental analyses (Sharma, Maheshwari, & Bindal, 2013). Moreover, certain azetidin-2-ones demonstrated significant antimicrobial activity, suggesting their potential as therapeutic agents in combating microbial infections (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007).

Antioxidant and Antitubercular Activities

Novel thiazole derivatives, synthesized from azetidinones, showcased potent in vitro antioxidant properties. These findings are pivotal for the development of new therapeutic agents with antioxidant capacities (Jaishree, Ramdas, Sachin, & Ramesh, 2012). Additionally, pyrimidine-azitidinone analogues were synthesized and evaluated for their antimicrobial and antitubercular activities, indicating their potential in designing antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(2-methoxyethyl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-9-3-2-8-4-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIGRLPWEPRRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.